Cas no 106635-86-3 (8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-)

8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- structure
106635-86-3 structure
Product Name:8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
CAS-nummer:106635-86-3
MF:C19H17F3N2O3
MW:378.345095396042
CID:127249
PubChem ID:9821104
Update Time:2025-10-22

8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Chemische en fysische eigenschappen

Naam en identificatie

    • 8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-
    • 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)-phenoxy]-8-quinolinamine
    • 2,6-DIMETHOXY-4-METHYL-5-[3-(TRIFLUOROMETHYL)PHENOXY]QUINOLIN-8-AMINE
    • 8-amino-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline
    • 8-amino-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline
    • 8-amino-2,6-dimethoxy-4-methyl-5-< 3-(trifluoromethyl)phenoxy> quinoline
    • 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline
    • ACMC-1C38P
    • AG-D-21190
    • CTK4A4683
    • SureCN5312176
    • WR 249327
    • 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine
    • DTXSID10431341
    • EN300-6743048
    • FT-0766706
    • 106635-86-3
    • 2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine
    • Z3247543919
    • SCHEMBL5312176
    • Inchi: 1S/C19H17F3N2O3/c1-10-7-15(26-3)24-17-13(23)9-14(25-2)18(16(10)17)27-12-6-4-5-11(8-12)19(20,21)22/h4-9H,23H2,1-3H3
    • InChI-sleutel: USGZHEQRIPMHCK-UHFFFAOYSA-N
    • LACHT: FC(C1=CC=CC(=C1)OC1=C(C=C(C2C1=C(C)C=C(N=2)OC)N)OC)(F)F

Berekende eigenschappen

  • Exacte massa: 378.11921
  • Monoisotopische massa: 378.11912689g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 4
  • Complexiteit: 493
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 66.6Ų

Experimentele eigenschappen

  • PSA: 66.6

8-Quinolinamine,2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]- Prijsmeer >>

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106635-86-3 95%
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